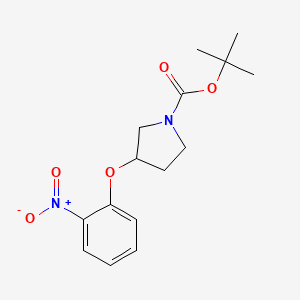

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

描述

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

准备方法

The synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-(2-nitrophenoxy)pyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

科学研究应用

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Industry: It is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and signaling pathways. The pyrrolidine ring provides structural stability and facilitates binding to specific molecular targets .

相似化合物的比较

Similar compounds to tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate include:

tert-Butyl 3-bromopyrrolidine-1-carboxylate: This compound has a bromine atom instead of a nitro group, leading to different reactivity and applications.

tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate: The amino group in place of the nitro group results in different chemical properties and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.

生物活性

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 917909-59-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H20N2O5

- Molecular Weight : 308.33 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to be similar to that of febuxostat, a known xanthine oxidase inhibitor. This suggests that the compound may reduce serum uric acid levels by inhibiting the enzyme responsible for its synthesis. The proposed mechanism includes:

- Inhibition of Xanthine Oxidase : By blocking this enzyme, the compound may prevent the conversion of hypoxanthine and xanthine into uric acid.

- Impact on Purine Metabolism : This inhibition could alter purine degradation pathways, potentially leading to various biochemical effects in cells .

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrole, including those related to this compound, exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some pyrrole derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Neuroprotective Effects

Research has also explored the neuroprotective potential of nitrones and similar compounds. For example, certain nitrones demonstrated protective effects against oxidative stress in glial cells, suggesting that this compound may have applications in neuroprotection .

Safety and Toxicology

The safety profile for this compound suggests caution due to potential hazards:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties attributed to the nitrophenoxy group and the pyrrolidine structure:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Febuxostat | Xanthine oxidase inhibitor | Reduces uric acid levels |

| Pyrrole Derivatives | Varying substitutions on pyrrole | Antibacterial activity against S. aureus |

| tert-Butyl Nitrones | Nitroxide functionality | Neuroprotective effects |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For analogous tert-butyl pyrrolidine carboxylates, activation of the nitrophenoxy group via sulfonation (e.g., using 2-nitrophenylsulfonyl chloride) followed by substitution with a pyrrolidine intermediate is common. Reaction conditions often include dichloromethane as a solvent, triethylamine as a base, and temperatures between 0–20°C to control exothermicity . Purification via flash column chromatography (e.g., hexane/EtOAc gradients) is recommended for isolating high-purity products .

Q. How should this compound be stored to ensure stability?

Tert-butyl esters are prone to hydrolysis under acidic or basic conditions. Storage at +4°C in anhydrous solvents (e.g., dichloromethane or THF) is advised to minimize decomposition. For solid forms, desiccants and inert atmospheres (argon/nitrogen) are critical to prevent moisture absorption and oxidation .

Q. What analytical methods validate the structure and purity of this compound?

- NMR : H and C NMR confirm regiochemistry and functional groups. For example, tert-butyl protons resonate at ~1.4 ppm, while nitrophenoxy aromatic signals appear between 7.5–8.5 ppm .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated vs. observed m/z).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrrolidine ring?

The tert-butyl carbamate group acts as a protecting group, enabling selective modifications at the 3-position. For example:

- Oxidation : Use mild oxidants (e.g., HO) to avoid over-oxidation of the pyrrolidine ring .

- Reduction : Catalytic hydrogenation (Pd/C) selectively reduces nitro groups without cleaving the tert-butyl ester .

- Substitution : Employ Buchwald-Hartwig amination for introducing nitrogen-based substituents .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The 2-nitrophenoxy group acts as a directing and activating group in metal-catalyzed reactions. For instance:

- Suzuki-Miyaura Coupling : The nitro group enhances electrophilicity at the adjacent carbon, facilitating aryl boronic acid coupling. Use Pd(PPh)/KCO in THF/water (3:1) at 80°C .

- SNAr Reactions : The nitro group activates the aromatic ring for nucleophilic displacement with amines or thiols under basic conditions (e.g., DIPEA in DMF) .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Exothermicity : Control reaction temperatures using ice baths or slow reagent addition to prevent thermal runaway .

- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for large-scale batches .

- Yield Optimization : Use Design of Experiments (DoE) to optimize stoichiometry and solvent ratios. For example, excess pyrrolidine (1.2 eq) improves substitution efficiency .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar compounds: How to troubleshoot?

Variability in yields often stems from differences in reaction scales or purification methods. For example:

- Small-scale reactions (<1 mmol) may report higher yields due to efficient mixing, while large-scale reactions suffer from mass transfer limitations .

- Resolution : Use in situ FTIR or HPLC monitoring to identify incomplete reactions or side products early .

Q. Conflicting stability data under acidic conditions: Which conditions are reliable?

While tert-butyl esters are generally acid-labile, stability varies with solvent. For example:

- In dichloromethane , decomposition occurs within hours at pH < 3.

- In THF , the ester remains stable for days under weakly acidic conditions (pH 4–6) .

- Recommendation : Conduct stability assays via H NMR in the intended reaction solvent .

Q. Methodological Recommendations

- Synthetic Route Design : Prioritize modular approaches to enable late-stage diversification (e.g., introducing the nitrophenoxy group last) .

- Safety Protocols : Use explosion-proof equipment for nitro-containing compounds, especially during high-temperature reactions .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously, as minor variations can significantly impact outcomes .

属性

IUPAC Name |

tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTLDQWOGUSHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720982 | |

| Record name | tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-24-6 | |

| Record name | tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。